3-(4-Chlorophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione
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Overview
Description
3-(4-Chlorophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione is a heterocyclic compound that contains a chlorophenyl group attached to an oxathiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with a suitable sulfur and nitrogen source under controlled conditions. One common method includes the use of trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This reaction yields the desired oxathiazolidine compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazolidine ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
3-(4-Chlorophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by modulating oxidative stress and inflammatory pathways, potentially through the inhibition of specific enzymes or signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Triclocarban: 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)urea, an antibacterial compound with a similar chlorophenyl group.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
3-(4-Chlorophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione is unique due to its oxathiazolidine ring structure, which imparts distinct chemical and biological properties compared to other chlorophenyl-containing compounds
Properties
CAS No. |
61938-54-3 |
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Molecular Formula |
C8H6ClNO3S |
Molecular Weight |
231.66 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-oxooxathiazolidin-4-one |
InChI |
InChI=1S/C8H6ClNO3S/c9-6-1-3-7(4-2-6)10-8(11)5-13-14(10)12/h1-4H,5H2 |
InChI Key |
AIWQLTJTUUXHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(S(=O)O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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